3-(Benzylamino)hexanoic acid

β-amino acid positional isomer hydrogen-bond donor

Researchers developing β-amino acid-based peptidomimetics face limited access to non-proteinogenic scaffolds with both proteolytic stability and a free carboxylic acid for downstream conjugation. 3-(Benzylamino)hexanoic acid (CAS 93620-38-3) addresses this gap as a C-3 benzylamino-substituted β-amino acid building block distinct from α-amino acid analogs (e.g., Bzl-Nle-OH, CAS 17345-51-6). • Free carboxylic acid enables direct esterification to ethyl 3-(benzylamino)hexanoate or amide coupling for rapid SAR exploration. • LogP 2.81 & TPSA 49.33 Ų offer 0.51 log units higher lipophilicity vs. N-Cbz-protected β-amino acid alternatives (e.g., Z-L-β-homonorvaline), enabling predictable permeability modulation. • Provides a commercially accessible entry point to the ω-benzylamino alkanoic acid pharmacophore class with reported anti-aggressive activity (US 4,154,851).

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 93620-38-3
Cat. No. B1661685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzylamino)hexanoic acid
CAS93620-38-3
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCC(CC(=O)O)NCC1=CC=CC=C1
InChIInChI=1S/C13H19NO2/c1-2-6-12(9-13(15)16)14-10-11-7-4-3-5-8-11/h3-5,7-8,12,14H,2,6,9-10H2,1H3,(H,15,16)
InChIKeyJQKKEYCMOYWIOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Benzylamino)hexanoic acid: Physicochemical Identity


3-(Benzylamino)hexanoic acid (CAS 93620-38-3), systematically named Hexanoic acid, 3-[(phenylmethyl)amino]-, is a non‑proteinogenic β‑amino acid derivative with the molecular formula C₁₃H₁₉NO₂ and a monoisotopic mass of 221.14 g/mol . The compound features a benzylamino group (-NH-CH₂-C₆H₅) substituted at the C‑3 position of the hexanoic acid backbone, distinguishing it from the more extensively characterized α‑amino acid analog, (2S)-2-(benzylamino)hexanoic acid (Bzl‑Nle‑OH, CAS 17345‑51‑6) . The calculated LogP of 2.81 and topological polar surface area (TPSA) of 49.33 Ų position this compound within a moderate lipophilicity range relative to closely related benzylamino‑alkanoic acids. It serves as the free‑acid precursor to ethyl 3‑(benzylamino)hexanoate (CAS 134455‑46‑2) , a derivative employed in further synthetic elaboration.

3-(Benzylamino)hexanoic acid: Positional Specificity


Superficial molecular formula identity (C₁₃H₁₉NO₂) among benzylamino‑hexanoic acid isomers obscures critical differences in physicochemical and biological behaviour that preclude simple interchange. Shifting the benzylamino substituent from the C‑2 α‑position to the C‑3 β‑position alters the compound's classification from an α‑amino acid analog to a β‑amino acid scaffold, with consequences for hydrogen‑bond donor count, conformational flexibility, and metabolic stability . The free carboxylic acid at the C‑1 terminus of 3‑(benzylamino)hexanoic acid enables direct conjugation or esterification strategies that are not equivalently accessible with N‑protected or ester‑locked analogs . Class‑level patent evidence further indicates that the position of the benzylamino substituent along the alkanoic chain influences pharmacological activity within the ω‑benzylamino alkanoic acid series, with the dextrorotatory enantiomer of specific positional isomers demonstrating superior activity relative to the racemate [1].

3-(Benzylamino)hexanoic acid: Quantitative Comparator Evidence


Positional Isomerism: H-Bond Donor and Scaffold Classification

3-(Benzylamino)hexanoic acid possesses two hydrogen-bond donor groups (carboxylic acid O–H + secondary amine N–H), whereas its ethyl ester derivative, ethyl 3-(benzylamino)hexanoate (CAS 134455-46-2), retains only one donor (N–H). This difference directly impacts solubility, crystal packing, and reactivity in amide bond formation. In the broader class of ω-benzylamino alkanoic acids described in US Patent 4,154,851, the 3‑position substitution pattern on the hexanoic acid backbone places the amino group within a β-amino acid framework, in contrast to the α-amino acid character of the 2‑benzylamino positional isomer (Bzl‑Nle‑OH, CAS 17345‑51‑6) . The acid addition salts of ω-benzylamino alkanoic acids demonstrated anti-aggressive psychopharmacological activity; the racemic form is explicitly noted to be less active than the dextrorotatory isomer [1].

β-amino acid positional isomer hydrogen-bond donor scaffold classification

Lipophilicity and PSA: Comparison with Cbz-Protected Analog

The calculated octanol/water partition coefficient (LogP) of 3-(benzylamino)hexanoic acid is 2.81 . For comparison, the Cbz‑protected β‑amino acid analog Z‑L‑β‑homonorvaline ((3S)-3-{[(benzyloxy)carbonyl]amino}hexanoic acid, CAS 275816-76-7) has a predicted LogP of 2.3 [1], indicating that the N‑benzyl substitution increases lipophilicity by approximately 0.5 log units relative to the N‑Cbz‑protected congener. The TPSA of 49.33 Ų for the target compound contrasts with 75.6 Ų for Z‑L‑β‑homonorvaline, suggesting significantly higher membrane permeability potential for the N‑benzyl derivative. The difference arises from the replacement of the polar carbamate (Cbz) protecting group with the more hydrophobic benzyl moiety, while retaining the same C-3 substitution architecture.

LogP lipophilicity permeability ADME

Synthetic Utility: Free-Acid Precursor to Ethyl Ester

3-(Benzylamino)hexanoic acid serves as the direct precursor for ethyl 3-(benzylamino)hexanoate (CAS 134455-46-2) via acid‑catalyzed esterification with ethanol . This contrasts with the (2S)-2‑benzylamino isomer which, as an N‑α‑benzyl amino acid, is predominantly employed in solid‑phase peptide synthesis as a norleucine surrogate (Bzl‑Nle‑OH) . The ethyl ester derivative (exact mass = 249.17 g/mol) possesses only one H‑bond donor (N–H) and exhibits nine rotatable bonds, increasing conformational flexibility relative to the free acid . The esterification pathway provides a well‑characterized entry point for further elaboration, including amidation reactions with primary amines.

esterification synthetic intermediate building block derivatization

Anti-Aggressive Activity: Positional Dependence

US Patent 4,154,851 discloses that ω‑benzylamino alkanoic acids of general formula I, which encompass the 3‑benzylaminohexanoic acid substructure (where R₁ = n‑propyl, A/B substituents = H, n = 4 in the generic formula, placing the benzylamino group at a defined position along a C₄–C₁₀ alkyl chain), exhibit anti‑aggressive activity in pharmaceutical compositions [1]. Within this series, the racemic form was less active than the resolved dextrorotatory isomer, establishing chirality‑dependent pharmacodynamics that are relevant to the 3‑substituted hexanoic acid scaffold [2]. The patent specification further identifies that therapeutically compatible acid addition salts (e.g., hydrochloride, sulfate) may be prepared, a derivatization option that requires the free base/free acid form as a starting material [2]. The biological activity profile is scaffold‑specific: the German counterpart patent DE 25 40 334 C2 explicitly claims benzylamino‑alkanoic acids for anti‑aggressive therapeutic use [3].

psychopharmacology anti-aggressive structure-activity relationship ω-benzylamino alkanoic acid

Conformational Flexibility: Rotatable Bonds vs. α-Amino Acid Analogs

The 3‑benzylamino substitution pattern on the hexanoic acid backbone introduces distinct conformational properties compared to the 2‑benzylamino isomer. The (2S)-2‑(benzylamino)hexanoic acid isomer (CAS 17345‑51‑6) has seven rotatable bonds , reflecting the more constrained α‑amino acid scaffold where the amine and carboxylic acid are attached to the same carbon. In contrast, the 3‑substituted scaffold places the benzylamino group one carbon removed from the carboxylic acid, altering the spatial relationship between the amine and carboxyl functionalities. Computational predictions for 3‑(benzylamino)hexanoic acid indicate a molecular complexity comparable to the 2‑isomer but with the rotatable bond array distributed differently along the carbon backbone , which impacts the entropic cost of binding and the conformational sampling available for molecular recognition events.

conformational flexibility rotatable bonds molecular dynamics drug-likeness

3-(Benzylamino)hexanoic acid: Research & Industrial Applications


β-Amino Acid Scaffold in Medicinal Chemistry

Research groups investigating β‑amino acid‑based peptidomimetics can utilize 3‑(benzylamino)hexanoic acid as a building block that offers the proteolytic stability advantages of β‑amino acids while retaining the benzyl pharmacophore. Unlike α‑amino acid isomers such as Bzl‑Nle‑OH (CAS 17345‑51‑6), the 3‑substitution pattern provides a scaffold topologically distinct from natural amino acids, enabling exploration of novel conformational space in backbone‑modified peptide libraries . This is relevant for programs targeting protein‑protein interactions where extended backbone geometry is required.

Synthetic Intermediate for Ester and Amide Derivatives

The free carboxylic acid functionality of 3‑(benzylamino)hexanoic acid enables direct access to ethyl 3‑(benzylamino)hexanoate (CAS 134455‑46‑2) through straightforward acid‑catalyzed esterification , as well as to amide derivatives via standard coupling chemistry. This synthetic versatility supports medicinal chemistry programs that require rapid SAR exploration around the C‑terminus. Procurement of the free acid rather than the pre‑formed ester (CAS 134455‑46‑2) provides maximum downstream synthetic flexibility.

CNS-Active Compound Series: ω-Benzylamino Pharmacophore

For neuroscience research programs focused on aggression, anxiety, or related behavioral models, 3‑(benzylamino)hexanoic acid represents a commercially accessible entry point into the ω‑benzylamino alkanoic acid pharmacophore class. US Patent 4,154,851 establishes that compounds within this genus exhibit anti‑aggressive activity, and that the resolved dextrorotatory isomer is more active than the racemate . Researchers can employ 3‑(benzylamino)hexanoic acid as a starting scaffold for chiral resolution studies or as a reference compound in class‑level SAR investigations.

Physicochemical Property Control in Lead Optimization

With a LogP of 2.81 and TPSA of 49.33 Ų, 3‑(benzylamino)hexanoic acid occupies a lipophilicity range that is 0.51 log units higher than the Cbz‑protected β‑amino acid analog Z‑L‑β‑homonorvaline (LogP = 2.3, TPSA = 75.6 Ų) . This property differentiation enables medicinal chemists to modulate permeability and solubility in a predictable manner by selecting the N‑benzyl scaffold over the N‑Cbz alternative when increased membrane permeability is desired. The compound can serve as a reference standard in LogP‑ and TPSA‑based property optimization cascades.

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